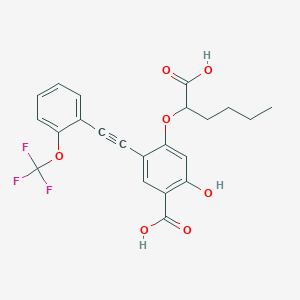

4-((1-Carboxypentyl)oxy)-2-hydroxy-5-((2-(trifluoromethoxy)phenyl)ethynyl)benzoic acid

Description

Properties

IUPAC Name |

4-(1-carboxypentoxy)-2-hydroxy-5-[2-[2-(trifluoromethoxy)phenyl]ethynyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3O7/c1-2-3-7-18(21(29)30)31-19-12-16(26)15(20(27)28)11-14(19)10-9-13-6-4-5-8-17(13)32-22(23,24)25/h4-6,8,11-12,18,26H,2-3,7H2,1H3,(H,27,28)(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPHMRPDLSINHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)OC1=CC(=C(C=C1C#CC2=CC=CC=C2OC(F)(F)F)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Carboxypentyl)oxy)-2-hydroxy-5-((2-(trifluoromethoxy)phenyl)ethynyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzoic Acid Core: The initial step involves the preparation of the benzoic acid derivative with the desired substituents. This can be achieved through electrophilic aromatic substitution reactions.

Introduction of the Carboxypentyl Group: The carboxypentyl group can be introduced via esterification or amidation reactions, followed by hydrolysis to yield the carboxylic acid.

Attachment of the Trifluoromethoxyphenyl Ethynyl Group: This step often involves a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-((1-Carboxypentyl)oxy)-2-hydroxy-5-((2-(trifluoromethoxy)phenyl)ethynyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Inhibition of UBLCP1 Phosphatase

One of the primary applications of this compound is as a potent and selective inhibitor of the UBLCP1 phosphatase. Studies have shown that compound 13 binds effectively to the active site of UBLCP1, demonstrating significant interactions with various amino acids within the binding pocket, such as D143, D145, and S183. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions that contribute to its binding affinity and selectivity .

Key Interactions:

- Hydrogen Bonds : Formed between the carboxyl oxygen and backbone amide.

- Hydrophobic Interactions : The butane chain interacts with aliphatic carbon atoms in the active site.

Potential Anti-Cancer Properties

Research indicates that compounds with similar structures exhibit anti-cancer properties. The ability of compound 13 to selectively inhibit certain phosphatases may lead to therapeutic strategies against cancers where these enzymes play a crucial role in tumor progression. The specificity of this compound could minimize side effects typically associated with less selective inhibitors .

Development of Targeted Therapies

The unique trifluoromethoxy group in compound 13 enhances its pharmacological profile by increasing lipophilicity, which may improve cellular uptake and bioavailability. This characteristic is particularly valuable in designing targeted therapies that require efficient delivery to specific tissues or cells .

Mechanistic Studies of Phosphatases

Compound 13 serves as a valuable tool for studying the mechanisms of action of UBLCP1 and related phosphatases. By employing this compound in biochemical assays, researchers can elucidate the role of these enzymes in cellular signaling pathways, which is crucial for understanding various diseases, including cancer and metabolic disorders.

Structure-Activity Relationship (SAR) Studies

The structural features of compound 13 allow for extensive SAR studies, which are essential for optimizing its inhibitory activity. By modifying different parts of the molecule, researchers can identify key elements that enhance potency and selectivity against UBLCP1 and potentially other phosphatases .

Study on UBLCP1 Inhibition

A detailed study published in a peer-reviewed journal highlighted the binding characteristics of compound 13 to UBLCP1. The research utilized X-ray crystallography to visualize the interactions at the molecular level, providing insights into how modifications to the compound's structure could enhance its efficacy as an inhibitor .

Exploration of Anti-Cancer Activity

Another research initiative explored the anti-cancer potential of similar compounds derived from salicylic acid derivatives, focusing on their ability to inhibit tumor growth in vitro and in vivo models. Compound 13's unique molecular structure was identified as a promising candidate for further development as an anti-cancer agent .

Mechanism of Action

The mechanism of action of 4-((1-Carboxypentyl)oxy)-2-hydroxy-5-((2-(trifluoromethoxy)phenyl)ethynyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets. The trifluoromethoxyphenyl group, in particular, can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound 4o belongs to a series of salicylic acid derivatives with structural variations in the ethynyl-linked aryl group. Below is a detailed comparison with its analogs:

Table 1: Structural and Physicochemical Properties

Key Observations

Substituent Position and Electronic Effects :

- Trifluoromethoxy vs. Methoxy : The trifluoromethoxy group in 4o and 4p increases molecular weight by ~54 Da compared to methoxy analogs (4k–m ), enhancing lipophilicity (logP increased by ~1.5 units). This improves membrane permeability but may reduce aqueous solubility .

- Ortho vs. Para Substitution : 4o (2-trifluoromethoxy) and 4p (4-trifluoromethoxy) show nearly identical yields (~59%), suggesting minimal steric hindrance during synthesis. However, 4o exhibits a slightly downfield-shifted aromatic proton (δ 7.87 ppm) compared to 4p (δ 8.01 ppm), indicative of electronic differences .

Biological Activity :

- UBLCP1 Inhibition : 4o and its cyclohexylamine derivative (Compound 13 ) demonstrate submicromolar inhibitory activity against UBLCP1. The trifluoromethoxy group’s bulkiness is critical for binding, as smaller substituents (e.g., methoxy in 4k–m ) show reduced potency due to inadequate filling of the enzyme’s hydrophobic active site .

- Selectivity : The ethynyl linker in 4o positions the trifluoromethoxy group optimally for π-stacking with Phe152 in UBLCP1, a feature absent in 4p , which has lower binding affinity .

Synthetic Challenges :

- Lower yields for 4o and 4p (~59%) compared to methoxy analogs (~71–76%) suggest challenges in coupling sterically hindered trifluoromethoxy-substituted arylacetylenes .

Structural Insights from Computational Studies

Docking simulations (AutoDock Vina) reveal that 4o binds UBLCP1 with a ΔG of −9.2 kcal/mol, forming hydrogen bonds with Arg98 and hydrophobic interactions with Leu121 and Phe152. In contrast, 4k (2-methoxy) lacks these interactions due to its smaller substituent .

Biological Activity

4-((1-Carboxypentyl)oxy)-2-hydroxy-5-((2-(trifluoromethoxy)phenyl)ethynyl)benzoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a carboxylic acid group, hydroxyl group, and a trifluoromethoxy-substituted phenyl ring. The synthesis typically involves multi-step organic reactions, including Sonogashira coupling and hydrolysis techniques to achieve the desired molecular configuration .

Biological Activity Overview

Recent studies have highlighted various biological activities of this compound, particularly in the context of cancer treatment and neuroprotection.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro assays using the Sulforhodamine B (SRB) method showed that this compound effectively inhibits the proliferation of several cancer cell lines, including lung cancer cells. The IC50 values indicate a potent inhibitory effect, with some derivatives showing even lower values than 5 μM .

Table 1: Anticancer Activity Summary

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. A study indicated that derivatives of this compound could reduce neuronal death in models of ischemic injury. The mechanism appears to involve the suppression of microglial activation and inflammatory cytokine production, which are critical in postischemic brain damage .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Tumor Growth : The compound interacts with specific protein targets involved in cell proliferation pathways, leading to reduced tumor growth.

- Anti-inflammatory Action : It modulates inflammatory responses by inhibiting pro-inflammatory cytokines and reducing microglial activation in neuroinflammatory models.

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial pathways, contributing to its anticancer effects .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Lung Cancer : A series of experiments conducted on A549 lung cancer cells revealed that treatment with the compound led to a significant decrease in cell viability compared to untreated controls.

- Neuroprotection in Stroke Models : In animal models of stroke, administration of this compound resulted in reduced infarct volumes and improved neurological outcomes when given post-injury .

Q & A

Q. What are the recommended synthetic routes for 4-((1-Carboxypentyl)oxy)-2-hydroxy-5-((2-(trifluoromethoxy)phenyl)ethynyl)benzoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis of this polyfunctional benzoic acid derivative likely involves multi-step reactions, including Sonogashira coupling for the ethynyl group and ester hydrolysis for the carboxylic acid moiety. Evidence from similar compounds (e.g., ethyl 1-phenyl-2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-5-carboxylate) suggests using palladium catalysts for cross-coupling reactions . Purity optimization (>95%) can be achieved via column chromatography (silica gel, gradient elution) or recrystallization, as seen in trifluoromethylpyridyl benzoic acid derivatives .

- Key Parameters :

| Step | Reagents/Conditions | Purity Validation |

|---|---|---|

| Coupling | Pd(PPh₃)₄, CuI, DMF/Et₃N | TLC, HPLC |

| Hydrolysis | NaOH/EtOH, reflux | NMR (absence of ester peaks) |

Q. How can the compound’s solubility and stability be evaluated under varying pH conditions?

- Methodological Answer : Solubility profiles should be tested in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy or nephelometry. Stability studies under acidic/basic conditions (pH 1–12) can employ accelerated degradation tests (40°C, 75% RH) with HPLC monitoring, as outlined for biphenyl carboxylic acids . Adjusting pH to near-neutral ranges (6–8) may enhance stability, as observed in structurally related 5-methoxy benzoic acid derivatives .

Q. What spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

Q. How can researchers design initial bioactivity screening assays for this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase or lipoxygenase) due to the anti-inflammatory potential of benzoic acid derivatives. Use cell-based viability assays (MTT or resazurin) for cytotoxicity profiling at concentrations ≤10 μM, following protocols for biphenyl carboxylic acids . Dose-response curves and IC₅₀ calculations should adhere to randomized block designs to minimize bias .

Q. What safety precautions are critical during handling and storage?

- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation, as noted in safety data sheets for biphenyl carboxylic acids . Store in airtight containers at 2–8°C to prevent hydrolysis, similar to recommendations for trifluoromethoxy-containing compounds .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s electronic properties and reactivity?

- Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) can quantify electron-withdrawing effects of the -OCF₃ group, which may enhance electrophilic substitution resistance. Compare Hammett substituent constants (σ~0.4 for -OCF₃) to predict reactivity in nucleophilic environments . Experimentally, evaluate reaction kinetics with thiols or amines under controlled conditions .

Q. What strategies resolve contradictions in observed vs. predicted solubility data?

Q. How can the environmental fate of this compound be modeled?

- Methodological Answer : Apply the INCHEMBIOL framework to assess abiotic/biotic degradation pathways . Key parameters:

| Property | Method |

|---|---|

| LogP | shake-flask/HPLC |

| Hydrolysis half-life | pH 7 buffer, LC-MS monitoring |

| Photodegradation | UV irradiation, QTOF-MS for byproducts |

Q. What metabolomic approaches identify primary metabolites in biological systems?

Q. How can machine learning optimize SAR studies for derivatives of this compound?

- Methodological Answer :

Train neural networks on datasets of benzoic acid derivatives with bioactivity data (IC₅₀, LogP). Use RDKit descriptors (e.g., topological polar surface area, H-bond donors) to predict activity cliffs. Validate models via leave-one-out cross-validation and synthesize top candidates for empirical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.